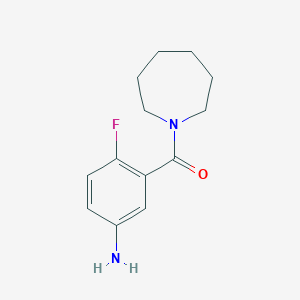

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone

Description

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVABIMESSBNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 5-amino-2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 5-amino-2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Advanced purification techniques are employed to ensure high purity levels of the final product.

Chemistry

In chemistry, (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.

Biology

The compound has shown potential in biological studies, particularly in:

- Enzyme Interactions : It can be used to study interactions with enzymes, particularly cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's.

- Protein Binding Studies : Its ability to form hydrogen bonds enhances its utility in understanding protein-ligand interactions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties.

The compound has been studied for its biological activities, which include:

Enzyme Inhibition

Research indicates that (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone acts as an inhibitor of butyrylcholinesterase (BuChE), with an IC50 value of 172 nM. This suggests its potential as a therapeutic agent for treating Alzheimer's disease through cholinergic modulation.

Antimicrobial Properties

In vitro assays have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics. This highlights its potential as an antimicrobial agent.

Cytotoxicity Assays

Tests against various cancer cell lines revealed selective cytotoxicity at higher concentrations while exhibiting lower toxicity in non-cancerous cells, indicating a favorable therapeutic index.

Cholinesterase Inhibition Study

A study demonstrated significant inhibition of BuChE by (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone, marking it as a candidate for further development targeting neurodegenerative diseases.

Antimicrobial Testing

In vitro tests revealed effective inhibition against pathogenic bacteria, suggesting potential applications in treating bacterial infections.

Cytotoxicity Evaluation

Cytotoxicity assays showed selective effects on cancer cells compared to normal cells, indicating its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The azepane ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly affect biological activity and physicochemical properties. Key analogs include:

Key Findings :

- Fluorine Substitution: The 2-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs. The difluoro analog in 7OZX demonstrates specific enzyme interactions .

- Analogous amino-substituted benzophenones show antimicrobial activity .

Heterocyclic Amine Variations

Replacing azepane with smaller or larger rings alters conformational flexibility and steric bulk:

Key Findings :

- Azepane vs. Piperidine : Azepane’s larger ring may improve binding to flexible protein pockets. Piperidine analogs often show reduced activity, as seen in anticonvulsant studies .

- Synthetic Yield : Azepane-containing compounds may have slightly lower yields due to steric challenges during synthesis .

Key Findings :

- Anticonvulsant Activity: Azepane-linked benzophenones (e.g., compound 33 in ) show efficacy in maximal electroshock (MES) models, suggesting the target compound may share similar properties.

- Enzyme Inhibition: Fluorinated azepane methanones are validated enzyme inhibitors, highlighting their utility in structural biology .

Physicochemical Properties

Lipophilicity (logP), molecular weight (MW), and polar surface area (PSA) influence drug-likeness:

Key Findings :

- Lipophilicity : The target compound’s logP (~3.0) is optimal for blood-brain barrier penetration, critical for CNS-targeted therapies.

- Polar Surface Area : A PSA of ~50 Ų aligns with orally bioavailable drugs, though higher than naphthalene analogs .

Biological Activity

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure comprising:

- Amino Group : Enhances hydrogen bonding with biological targets.

- Fluorinated Phenyl Moiety : Increases lipophilicity and binding affinity.

- Azepane Ring : Provides conformational flexibility, allowing interaction with various receptors and enzymes.

The biological activity of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone can be attributed to several key interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. The fluorine atom enhances its binding affinity, making it a candidate for further development as a therapeutic agent targeting these enzymes .

- Receptor Modulation : The azepane ring allows for structural stability and interaction with various receptors. Preliminary studies suggest that it may act on histamine receptors, which are involved in numerous physiological processes, including neurotransmission and immune responses .

- Antimicrobial Activity : Initial findings indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

Recent studies have provided insight into the efficacy and safety profile of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone:

- Cholinesterase Inhibition Study : A study demonstrated that the compound inhibited butyrylcholinesterase (BuChE) with an IC50 value of 172 nM, suggesting significant potential for treating Alzheimer's disease through cholinergic modulation .

- Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing selective cytotoxicity at higher concentrations. Notably, it exhibited lower toxicity in non-cancerous cells, indicating a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are effective for preparing (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone?

- Methodological Answer : A two-step approach is commonly employed:

Friedel-Crafts Acylation : React 5-amino-2-fluorobenzoic acid derivatives with azepane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone bridge. Steric hindrance from the azepane ring may necessitate elevated temperatures (80–100°C) .

Amino Group Protection/Deprotection : Protect the amino group using tert-butoxycarbonyl (Boc) prior to acylation to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final compound.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The azepane ring protons resonate at δ 1.5–2.5 ppm (multiplet), while the aromatic protons from the 5-amino-2-fluorophenyl group appear as doublets (δ 6.5–7.5 ppm). The carbonyl (C=O) signal is observed at ~200 ppm in ¹³C NMR .

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine substituent’s presence .

- Mass Spectrometry : High-resolution ESI-MS provides the exact mass (calculated for C₁₃H₁₅FN₂O: 250.1216) to verify molecular integrity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Incomplete acylation may yield mono-substituted intermediates. Use excess azepane and prolonged reaction times to drive the reaction to completion.

- Oxidation Products : The amino group may oxidize during synthesis. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT (butylated hydroxytoluene).

- Purification : Employ silica gel column chromatography (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in ¹H NMR data due to tautomerism or dynamic effects be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C, 0°C, and -40°C to observe signal splitting changes. Restricted rotation of the azepane ring may cause coalescence of signals at higher temperatures.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict equilibrium geometries and NMR chemical shifts, aiding in peak assignment .

Q. What catalytic strategies enable functionalization of the azepane ring?

- Methodological Answer :

- Iridium-Catalyzed Reactions : Use Vaska’s complex (IrCl(CO)(PPh₃)₂) to mediate reductive difluoroalkylation. For example, introduce difluoroacetate groups via silylated hemiaminal intermediates (yields: 63–85%) .

- Photocatalysis : Employ [Ru(bpy)₃]²⁺ under blue light to facilitate C–H activation on the azepane ring for cross-coupling reactions.

Q. How is single-crystal X-ray diffraction used to resolve structural ambiguities?

- Methodological Answer :

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Data Collection/Refinement : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement). Anisotropic displacement parameters for non-H atoms and hydrogen atoms placed geometrically ensure accuracy. Report R1/wR2 values (<5%) .

Q. What in silico approaches predict the compound’s biological target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases, GPCRs). The amino group may form hydrogen bonds with catalytic lysine residues.

- Pharmacokinetic Modeling : SwissADME predicts logP (2.1), aqueous solubility (-3.2 LogS), and blood-brain barrier permeability to prioritize in vitro assays .

Data Contradiction Analysis

- Conflicting Solubility Reports : Discrepancies in DMSO solubility may arise from polymorphic forms. Characterize polymorphs via DSC (differential scanning calorimetry) and PXRD to identify stable forms.

- Biological Activity Variability : Differences in IC₅₀ values across studies could stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.